In-Depth Technical Guide: n-Benzyl-n-ethylpiperidin-4-amine
In-Depth Technical Guide: n-Benzyl-n-ethylpiperidin-4-amine
CAS Number: 76167-64-1
This technical guide provides a comprehensive overview of n-Benzyl-n-ethylpiperidin-4-amine, including its chemical properties, synthesis, and a review of the biological activities of related N-benzyl piperidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
Table 1: Properties of n-Benzyl-n-ethylpiperidin-4-amine
| Property | Value | Source |
| CAS Number | 76167-64-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₄H₂₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 218.34 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | --INVALID-LINK--[1] |
| LogP (calculated) | 2.2605 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Rotatable Bonds | 4 | --INVALID-LINK--[1] |
Table 2: Properties of N-Benzyl-4-piperidone (Precursor)
| Property | Value | Source |
| CAS Number | 3612-20-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 189.25 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow oily liquid | --INVALID-LINK-- |
| Boiling Point | 134 °C at 7 mmHg | --INVALID-LINK-- |
| Density | 1.021 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.541 | --INVALID-LINK-- |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | --INVALID-LINK--[2] |
Synthesis
Synthesis of the Precursor: N-Benzyl-4-piperidone
Several methods for the synthesis of N-benzyl-4-piperidone have been reported. One common approach involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation.[3] Another method utilizes the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base.[3]
Proposed Synthesis of n-Benzyl-n-ethylpiperidin-4-amine via Reductive Amination
The following is a generalized experimental protocol for the reductive amination of N-benzyl-4-piperidone with ethylamine, based on standard procedures for this type of transformation.
Reaction:
N-benzyl-4-piperidone + Ethylamine --(Reducing Agent)--> n-Benzyl-n-ethylpiperidin-4-amine
Experimental Protocol:
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Materials:
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N-benzyl-4-piperidone
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Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a salt such as ethylamine hydrochloride)
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Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)
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Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol, or ethanol)
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Acetic acid (optional, as a catalyst for imine formation)
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Aqueous sodium bicarbonate or sodium hydroxide solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate, DCM)
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Procedure using Sodium Triacetoxyborohydride (a common and mild reducing agent):
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To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in an anhydrous solvent such as DCM or DCE, add ethylamine (1.0-1.5 eq).
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If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
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Stir the mixture at room temperature for 1-2 hours.
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Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the chosen organic solvent (e.g., DCM).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel to obtain pure n-Benzyl-n-ethylpiperidin-4-amine.
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Caption: Proposed workflow for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine.
Biological Activity of Related Compounds
While no specific biological activity or signaling pathway has been reported for n-Benzyl-n-ethylpiperidin-4-amine in the available literature, the N-benzyl piperidine scaffold is a common motif in a variety of biologically active compounds. Research on structurally related molecules can provide insights into the potential pharmacological profile of the title compound.
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Antimicrobial and Antifungal Activity: Derivatives of N-benzyl piperidin-4-one have been synthesized and shown to possess potent activity against fungi such as Aspergillus niger and bacteria like Escherichia coli.[4] Furthermore, a study on 4-aminopiperidines identified 1-benzyl-N-dodecylpiperidin-4-amine as a promising antifungal agent that targets ergosterol biosynthesis.[5]
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Antimitotic Activity: N-benzyl piperidin-4-one oxime has been synthesized and characterized, with studies indicating it possesses antimitotic activity.[6]
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Acetylcholinesterase (AChE) and Histone Deacetylase (HDAC) Inhibition: A series of N-benzyl piperidine derivatives have been designed and evaluated as dual inhibitors of HDAC and AChE, which are relevant targets for the treatment of Alzheimer's disease.[7] Other studies have also focused on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent anti-AChE agents.[8]
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Monoamine Releasing Agent: The related compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[6]
Given these findings, it is plausible that n-Benzyl-n-ethylpiperidin-4-amine could be investigated for similar biological activities.
Conclusion
n-Benzyl-n-ethylpiperidin-4-amine is a piperidine derivative for which basic chemical information is available. While detailed experimental data on its physical properties and specific biological functions are currently lacking in the public domain, its synthesis can be reasonably achieved through the reductive amination of N-benzyl-4-piperidone. The broad spectrum of biological activities observed in structurally similar N-benzyl piperidine compounds suggests that n-Benzyl-n-ethylpiperidin-4-amine could be a valuable candidate for further investigation in various therapeutic areas, particularly in the development of antimicrobial, anticancer, or neurological agents. This guide provides a foundational understanding for researchers interested in exploring the potential of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. US3998834A - N-(4-piperidinyl)-n-phenylamides and -carbamates - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
